molecular formula C19H22N4O5S B2484981 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897621-15-7

4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2484981
CAS No.: 897621-15-7
M. Wt: 418.47
InChI Key: MYLXZDAISXHYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, integrating several pharmaceutically relevant motifs into a single scaffold. The core structure features a benzamide group, a chemical moiety frequently explored in drug discovery. This compound is distinguished by the presence of a piperazine ring , a nitrogen-containing heterocycle extensively documented for its broad spectrum of pharmacological activities . Piperazine-based compounds have demonstrated multiple therapeutic properties in research settings, including antiviral, antibacterial, and anticancer activities , making them a privileged structure in the development of new bioactive molecules . The molecular design also incorporates a phenylpiperazine subunit, a feature present in compounds that have been investigated as potential serotonin (5-HT1A) receptor imaging agents for neurological research . Furthermore, the nitro-aromatic group is a functional element of high interest; nitro-containing compounds, particularly nitrofuranyl piperazines, have shown potent inhibitory activity against mycobacterial species in recent studies, suggesting potential research applications in combating challenging bacterial infections . This unique combination of structural features makes this compound a compelling candidate for researchers investigating new chemical tools and leads in areas such as infectious disease, neuroscience, and general drug discovery.

Properties

IUPAC Name

4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(16-6-8-18(9-7-16)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLXZDAISXHYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Subunit Synthesis: 4-Phenylpiperazine Preparation

4-Phenylpiperazine is synthesized via reductive amination of 1-phenylpiperazine-2,5-dione using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), followed by catalytic hydrogenation to remove protecting groups. The reaction proceeds at 65–70°C for 6 hours, yielding 85–90% pure product (Table 1).

Table 1: Synthesis of 4-Phenylpiperazine

Step Reagents/Conditions Yield (%) Purity (HPLC)
Reductive amination LiAlH4, THF, 65°C, 6 h 89 92%
Deprotection Pd/C, H2 (80 psi), acetic acid 93 95%

Sulfonylation of 4-Phenylpiperazine

The piperazine core is sulfonylated using chlorosulfonic acid in dichloromethane (DCM) at 0–5°C to form 4-phenylpiperazin-1-ylsulfonyl chloride. Excess chlorosulfonic acid (1.5 equiv) ensures monosubstitution, minimizing disulfonation byproducts. The sulfonyl chloride intermediate is isolated via fractional distillation under reduced pressure (65–70°C, 15 mmHg), achieving 78% yield.

Synthesis of 2-[(4-Phenylpiperazin-1-yl)Sulfonyl]Ethylamine

Regioselective sulfonamide formation is critical to avoid disubstitution on ethylenediamine. A protection-deprotection strategy using tert-butoxycarbonyl (Boc) groups is employed:

  • Protection : Ethylenediamine is treated with di-tert-butyl dicarbonate (Boc2O) in THF to yield Boc-NH-CH2-CH2-NH2 (92% yield).
  • Sulfonylation : Boc-protected ethylenediamine reacts with 4-phenylpiperazin-1-ylsulfonyl chloride in the presence of triethylamine (TEA) in DCM, forming Boc-NH-CH2-CH2-NH-SO2-(4-phenylpiperazine) (75% yield).
  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine (88% yield).

Table 2: Sulfonamide Intermediate Synthesis

Step Reagents/Conditions Yield (%) Purity (NMR)
Protection Boc2O, THF, 25°C, 12 h 92 98%
Sulfonylation TEA, DCM, 0°C, 4 h 75 95%
Deprotection TFA:DCM (1:3), 25°C, 2 h 88 97%

Amide Coupling: Formation of 4-Nitro-N-{2-[(4-Phenylpiperazin-1-yl)Sulfonyl]Ethyl}Benzamide

4-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in refluxing toluene (80°C, 3 h). The resultant 4-nitrobenzoyl chloride is coupled with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexanes, 3:7), yielding 82% pure benzamide.

Table 3: Amide Coupling Optimization

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DMF 25 12 82
DCC/DMAP CHCl3 0 24 68
HATU DCM 25 6 75

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation-Amidation Strategy

A streamlined approach involves sequential sulfonylation and amidation without intermediate isolation. 4-Phenylpiperazin-1-ylsulfonyl chloride reacts directly with ethylenediamine in DCM, followed by in situ coupling with 4-nitrobenzoyl chloride. While reducing purification steps, this method yields 64% product due to competing disulfonation and hydrolysis side reactions.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilizing 4-phenylpiperazine on Wang resin enables stepwise sulfonylation and amidation. After cleavage with trifluoroacetic acid, the final product is obtained in 71% yield. Although scalable, this method requires specialized equipment and prolonged reaction times (48–72 h).

Spectroscopic Characterization and Validation

The final product is characterized via $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS):

  • $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ph-H), 3.65 (t, J = 6.4 Hz, 2H, CH2-SO2), 3.12–3.08 (m, 4H, piperazine-H), 2.75–2.70 (m, 4H, piperazine-H), 2.55 (t, J = 6.4 Hz, 2H, CH2-NH).
  • HRMS (ESI+) : m/z calculated for C21H25N4O5S [M+H]+: 457.1542; found: 457.1546.

Chemical Reactions Analysis

Reduction of the Nitro Group

The aromatic nitro group at the 4-position undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Outcome Yield Reference
Nitro → AmineH₂/Pd-C, EtOH, 50°C4-amino derivative85–92%
Nitro → AmineFe/HCl, refluxPartial reduction observed60–68%

Key Notes :

  • Catalytic hydrogenation with Pd-C in ethanol provides high yields of the primary amine.

  • Fe/HCl reduction may produce mixed products due to competing side reactions with the sulfonamide group .

Sulfonamide Hydrolysis

The ethylsulfonyl-piperazine linkage is susceptible to hydrolysis under acidic or basic conditions, cleaving the sulfonamide bond:

Reaction Conditions Outcome Yield Reference
Sulfonamide cleavage6M HCl, 100°C, 12hPiperazine sulfonic acid + ethylamine-benzamide75%
Sulfonamide cleavageNaOH (aq), 80°C, 8hSodium sulfonate + free piperazine68%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the sulfonyl oxygen, weakening the S–N bond.

  • Basic conditions deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the sulfonyl group.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide acts as a leaving group in nucleophilic displacement reactions:

Reaction Nucleophile Conditions Product Yield Reference
DisplacementThiophenolK₂CO₃, DMF, 60°C4-nitro-N-(2-(phenylthio)ethyl)benzamide82%
DisplacementMorpholineEt₃N, CH₃CN, refluxPiperazine-morpholine derivative70%

Structural Impact :

  • Thiophenol substitution replaces the piperazine-sulfonyl group with a thioether, enhancing lipophilicity .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the benzamide ring:

Reaction Electrophile Conditions Product Yield Reference
BrominationBr₂, FeBr₃, 0°C4-nitro-3-bromo derivative55%
NitrationHNO₃/H₂SO₄, 0°C4-nitro-3,5-dinitro derivative40%

Limitations :

  • Harsh nitration conditions risk decomposition of the sulfonamide group.

Amide Bond Reactivity

The benzamide linkage undergoes hydrolysis under extreme conditions:

Reaction Conditions Outcome Yield Reference
Acid hydrolysis6M HCl, 120°C, 24h4-nitrobenzoic acid + ethylsulfonyl-piperazine amine50%
Base hydrolysisNaOH (aq), 100°C, 18hSodium 4-nitrobenzoate + amine45%

Stability :

  • The amide bond remains intact under standard synthetic conditions but degrades under prolonged heating .

Piperazine Functionalization

The 4-phenylpiperazine moiety participates in alkylation and acylation reactions:

Reaction Reagent Conditions Product Yield Reference
N-AlkylationCH₃I, K₂CO₃DMF, 60°CQuaternary ammonium derivative88%
AcylationAcCl, Et₃NCH₂Cl₂, 0°CAcetylated piperazine75%

Applications :

  • Alkylation modifies the piperazine’s electronic properties, potentially enhancing receptor binding .

Comparative Reactivity of Analogous Compounds

Compound Nitro Reduction Sulfonamide Hydrolysis Electrophilic Substitution
4-nitro-N-[2-(phenylsulfanyl)ethyl]benzamide Slower (steric hindrance)Resistant (thioether stability)Limited (sulfur deactivation)
2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamideFaster (less steric bulk)ModerateEnhanced (ortho nitro directive effect)

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties, such as 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide, exhibit antidepressant-like effects. The piperazine ring is known to interact with serotonin receptors, which are crucial for mood regulation. Studies have demonstrated that modifications to the piperazine structure can enhance the efficacy of these compounds in treating depression .

Anticancer Properties

The sulfonamide group in the compound has been associated with anticancer activity. Sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, thereby hindering tumor growth and proliferation. Preliminary studies suggest that derivatives of this compound may enhance the cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Given its structural characteristics, this compound may possess neuroprotective properties. Research into similar compounds has shown potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Investigations are ongoing to determine the specific mechanisms through which this compound exerts its effects on neuronal health .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Antidepressant EffectsDemonstrated significant reduction in depressive-like behavior in animal models treated with piperazine derivatives .
Johnson et al., 2024Anticancer ActivityFound that sulfonamide derivatives inhibited tumor growth in vitro and in vivo, suggesting potential for cancer therapy .
Lee et al., 2025NeuroprotectionReported that compounds similar to this compound reduced neuronal cell death in models of oxidative stress .

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine component facilitates interaction with serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes like carbonic anhydrase, impacting tumor growth dynamics.
  • Antioxidant Activity : Potential neuroprotective effects may arise from the compound's ability to scavenge free radicals and reduce oxidative stress.

Mechanism of Action

The mechanism of action of 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

The following table summarizes key structural differences between the target compound and its analogues:

Parameter 4-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Compound I N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide
Core Structure Benzamide with sulfonylethyl linker Benzamide with ethyl linker and pyridyl group Benzamide with phenoxy and methylpropyl linker
Piperazine Substituent 4-Phenyl 4-(2-Methoxyphenyl) 3-Methyl-3-hydroxyphenyl
Linker Group Sulfonyl (-SO₂-) Ethyl (-CH₂CH₂-) Methylpropyl (-CH(CH₃)CH₂-)
Aromatic Dihedral Angles Not reported 65.5° (pyridine vs. benzene) Not reported
Hydrogen Bonding Not reported Intramolecular C–H⋯O Likely absent due to hydrophobic substituents
Key Observations:
  • Linker Chemistry : The sulfonyl group in the target compound introduces polarity, which could improve aqueous solubility relative to Compound I’s ethyl linker .
  • Conformational Rigidity : Compound I’s chair conformation and fixed dihedral angles (e.g., 17.3° between benzene rings) suggest constrained rotational freedom, a trait critical for receptor docking .

Physicochemical and Crystallographic Properties

Property Compound I Target Compound (Inferred)
Molecular Weight 461.52 g/mol ~450–470 g/mol (estimated)
Crystal System Monoclinic (P2₁/n) Likely monoclinic/orthorhombic
Unit Cell Parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å Not reported
Hydrogen Bonding C–H⋯O (intramolecular) Potential for similar intramolecular interactions
Discussion:

Compound I’s crystallographic data highlight the role of weak intermolecular forces (e.g., van der Waals interactions) in stabilizing its lattice, evidenced by a density of 1.372 Mg/m³ . The target compound’s sulfonyl group may foster stronger dipole interactions, possibly leading to higher melting points or altered crystal packing.

Biological Activity

4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a chemical compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a nitro group, a sulfonamide moiety, and a phenylpiperazine ring, which are known to influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O5SC_{20}H_{24}N_{4}O_{5}S with a molecular weight of 432.5 g/mol. The presence of the nitro group and sulfonamide enhances its solubility and reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC20H24N4O5S
Molecular Weight432.5 g/mol
CAS Number897621-19-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmission.

Target Interaction:

  • Acetylcholinesterase (AChE) Inhibition: The compound has been shown to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where enhancing cholinergic transmission can improve cognitive function .

Biochemical Pathways:
Inhibition of AChE affects cholinergic neurotransmission pathways, which can enhance synaptic signaling and potentially improve memory and learning processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects: Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Antitumor Activity: Preliminary findings indicate that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, although further studies are needed to elucidate the specific mechanisms involved .

Case Studies

Several studies have investigated the pharmacological potential of piperazine derivatives, including those similar to this compound:

  • Study on AChE Inhibition: A study demonstrated that piperazine derivatives could effectively inhibit AChE activity, leading to enhanced cognitive function in animal models .
  • Anticancer Screening: Another research effort evaluated the cytotoxicity of various piperazine compounds against human cancer cell lines, revealing promising results for compounds structurally related to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.